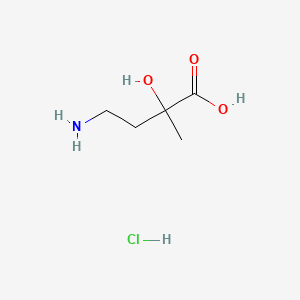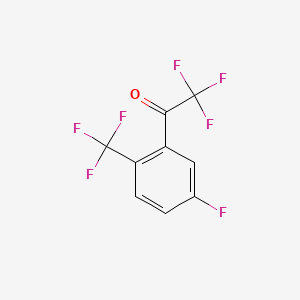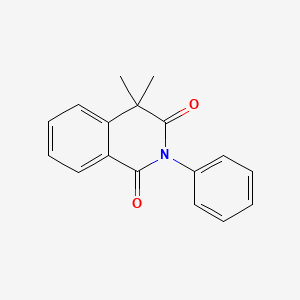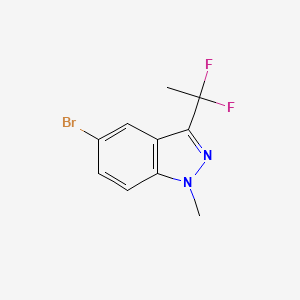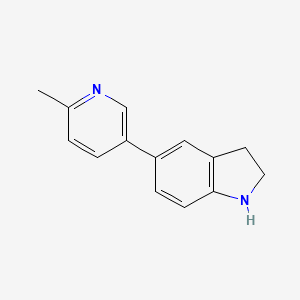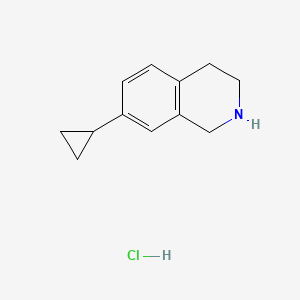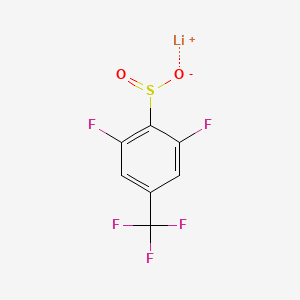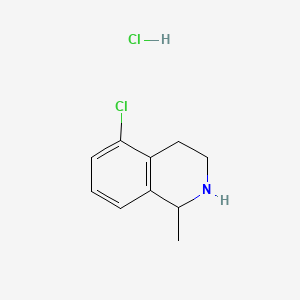
5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 1st position of the tetrahydroisoquinoline ring, along with a hydrochloride salt form. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP)
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of multicomponent reactions (MCRs) to improve atom economy, selectivity, and yield. MCRs are powerful strategies in organic synthesis that allow for the generation of molecular diversity and complexity . The use of efficient and recyclable catalysts is highly desired to align with green and sustainable chemistry principles.
化学反应分析
Types of Reactions
5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学研究应用
5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
作用机制
The mechanism of action of 5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with neuroreceptors or enzymes involved in inflammatory pathways, thereby exerting its antineuroinflammatory effects .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the chlorine and methyl substitutions.
5-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar compound with only the chlorine substitution.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar compound with only the methyl substitution.
Uniqueness
5-Chloro-1-methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various chemical reactions .
属性
分子式 |
C10H13Cl2N |
|---|---|
分子量 |
218.12 g/mol |
IUPAC 名称 |
5-chloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H12ClN.ClH/c1-7-8-3-2-4-10(11)9(8)5-6-12-7;/h2-4,7,12H,5-6H2,1H3;1H |
InChI 键 |
WVZDTEZEJNTUAG-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CCN1)C(=CC=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


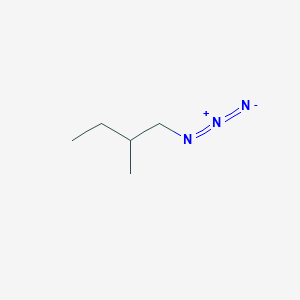
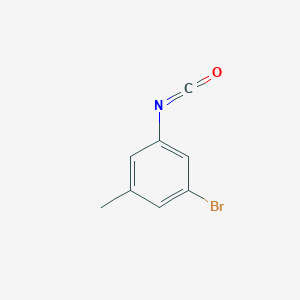
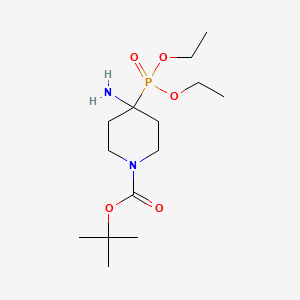

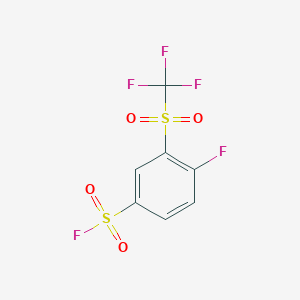

![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)
